2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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Overview
Description
2-acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is a member of benzenes.
Scientific Research Applications
Metabolic Studies and Toxicity Analysis
2-Acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile, as a derivative of 8-aminoquinoline, shares characteristics with antimalarial agents. Studies have explored the metabolic pathways of similar compounds, revealing that metabolites can be toxic to erythrocytes in individuals with specific enzyme deficiencies. This understanding is crucial for evaluating the potential therapeutic applications and safety profiles of such compounds (Strother et al., 1981).
Therapeutic Applications
Tetrahydroisoquinoline (THIQ) derivatives, including this compound, have been explored for their therapeutic activities. Notably, these compounds have found applications in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The potential of THIQ derivatives in drug discovery, especially for cancer and CNS diseases, is significant, indicating a promising avenue for further exploration and development (Singh & Shah, 2017).
Role in Neuroprotection and Drug Synthesis
Research has highlighted the potential of isoquinoline derivatives in neuroprotection and as precursors for synthesizing various pharmacologically active scaffolds. These compounds, including this compound, are instrumental in developing novel low-molecular-weight inhibitors with diverse biological potentials. Their applications span across therapeutic areas like anti-fungal, anti-Parkinsonism, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial treatments (Danao et al., 2021).
Properties
Molecular Formula |
C22H21N5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-acetyl-6-amino-8-(2-phenylethyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H21N5O/c1-15(28)27-10-9-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)8-7-16-5-3-2-4-6-16/h2-6,9,19-20H,7-8,10,12,26H2,1H3 |
InChI Key |
AUYWZVBGWIZYPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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